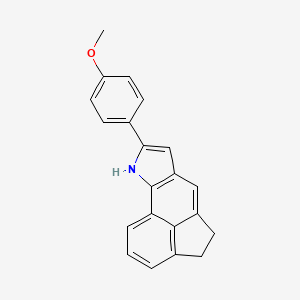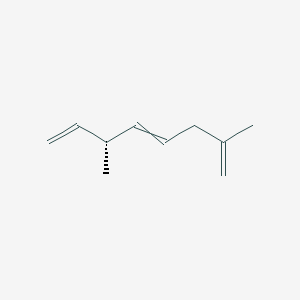![molecular formula C11H16OS2 B14677532 6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one CAS No. 27581-54-0](/img/structure/B14677532.png)
6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Spiro[bicyclo[3.3.1]nonane-2,2’-[1,3]dithiolan]-6-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the bicyclo[3.3.1]nonane family, which is known for its diverse biological activities and applications in various fields of science.
Méthodes De Préparation
The synthesis of 6H-Spiro[bicyclo[3.3.1]nonane-2,2’-[1,3]dithiolan]-6-one involves multiple steps, typically starting with the construction of the bicyclo[3.3.1]nonane core. Various synthetic routes have been explored, including multicomponent reactions and double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . Industrial production methods often involve the use of organometallic reagents and catalysts to achieve high yields and purity.
Analyse Des Réactions Chimiques
6H-Spiro[bicyclo[3.3.1]nonane-2,2’-[1,3]dithiolan]-6-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology and medicine, derivatives of bicyclo[3.3.1]nonane have shown potential as anticancer agents, ion receptors, and molecular tweezers . Additionally, it has applications in asymmetric catalysis and the development of metallocycles .
Mécanisme D'action
The mechanism of action of 6H-Spiro[bicyclo[3.3.1]nonane-2,2’-[1,3]dithiolan]-6-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of cancer cell growth and modulation of ion transport .
Comparaison Avec Des Composés Similaires
6H-Spiro[bicyclo[3.3.1]nonane-2,2’-[1,3]dithiolan]-6-one is unique due to its spirocyclic structure and the presence of dithiolan rings. Similar compounds include other bicyclo[3.3.1]nonane derivatives, such as clusianone, garsubellin A, and hyperforin . These compounds share the bicyclo[3.3.1]nonane core but differ in their functional groups and biological activities.
Propriétés
Numéro CAS |
27581-54-0 |
|---|---|
Formule moléculaire |
C11H16OS2 |
Poids moléculaire |
228.4 g/mol |
Nom IUPAC |
spiro[1,3-dithiolane-2,6'-bicyclo[3.3.1]nonane]-2'-one |
InChI |
InChI=1S/C11H16OS2/c12-10-2-1-9-7-8(10)3-4-11(9)13-5-6-14-11/h8-9H,1-7H2 |
Clé InChI |
RLLOKHKMDARIKE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2CCC3(C1C2)SCCS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



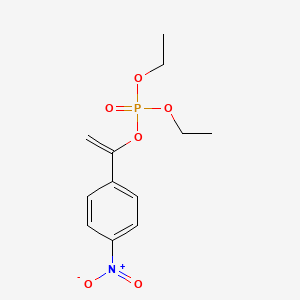


![Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol](/img/structure/B14677481.png)
![3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14677483.png)
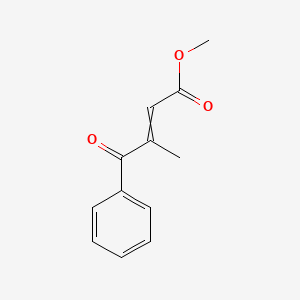
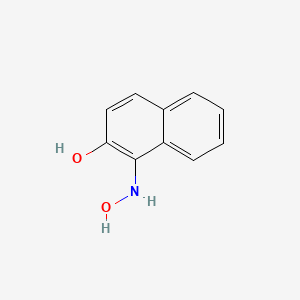


![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)
